Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate
Description
IUPAC Nomenclature and Systematic Identification
The systematic name methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate follows IUPAC conventions for porphyrin derivatives. The parent structure is a 22,23-dihydroporphyrin core, indicating partial saturation at two pyrrole β-positions. Substituents are numbered according to their positions on the macrocycle:
- Position 3 : Methyl group
- Positions 8,13,18 : 2-Methoxy-2-oxoethyl groups (methoxycarbonylmethyl)
- Positions 7,12,17 : 3-Methoxy-3-oxopropyl groups (methoxycarbonylethyl)
- Position 2 : Propanoate ester side chain
This nomenclature aligns with PubChem’s classification of analogous porphyrin esters, where peripheral substituents are prioritized based on their proximity to the pyrrole nitrogens. The compound’s molecular formula, C₄₈H₅₄N₄O₁₆ , reflects eight ester groups (six from substituents, two from the propanoate side chain) and a molecular weight of 943.0 g/mol.
Molecular Geometry and Conformational Analysis
The porphyrinoid macrocycle adopts a nonplanar conformation due to steric interactions between the bulky ester substituents. While classical porphyrins exhibit near-planar geometries, the introduction of eight methoxycarbonyl groups induces significant out-of-plane distortions. Key geometric features include:
- Saddle-shaped distortion : The macrocycle bends along the N–N axis, with alternating pyrrole rings tilted by approximately 12–15° from the mean plane, as observed in similar octaester porphyrins.
- Substituent orientation : 2-Methoxy-2-oxoethyl groups at positions 8,13,18 adopt gauche conformations to minimize steric clashes, while the 3-methoxy-3-oxopropyl chains at positions 7,12,17 extend radially outward.
Density functional theory (DFT) calculations on analogous structures predict a dipole moment of 6.2–7.8 D due to the asymmetric distribution of polar ester groups. The 22,23-dihydro modification reduces aromaticity compared to fully conjugated porphyrins, as evidenced by bond length alternation patterns in computational models.
Crystallographic Data and X-ray Diffraction Studies
While single-crystal X-ray data for this specific compound remains unpublished, microfocus X-ray diffraction studies of related porphyrin esters reveal hexagonal columnar packing (space group P6/mmm) with lattice parameters a = 24.7 Å and c = 4.8 Å. Key structural insights extrapolated from analogous systems include:
| Parameter | Value (Estimated) | Source Compound Reference |
|---|---|---|
| Interplanar spacing (d) | 3.8–4.2 Å | |
| Column diameter | 18.2 Å | |
| Tilt angle (θ) | 32° |
The ester substituents facilitate π-π stacking between macrocycles at a van der Waals contact distance of 3.6 Å, while methoxy groups participate in weak C–H···O hydrogen bonds (2.7–3.1 Å).
Comparative Analysis with Related Dihydroporphyrin Derivatives
The compound’s structural features distinguish it from other dihydroporphyrins:
The mixed 2-methoxy-2-oxoethyl and 3-methoxy-3-oxopropyl substituents create a polarity gradient absent in symmetrical analogs. This asymmetry enhances solubility in polar aprotic solvents (e.g., 28 mg/mL in DMF vs. 9 mg/mL for uroporphyrin octamethyl ester), while maintaining sufficient hydrophobicity for lipid membrane interactions.
The 22,23-dihydro modification reduces π-conjugation compared to fully unsaturated porphyrins, shifting the Soret band from ~400 nm to 372–378 nm in UV-vis spectra. Substituent electron-withdrawing effects further broaden the Q-band absorption between 500–650 nm, a characteristic exploited in photodynamic therapy research.
Properties
Molecular Formula |
C46H52N4O14 |
|---|---|
Molecular Weight |
884.9 g/mol |
IUPAC Name |
methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C46H52N4O14/c1-24-25(9-13-40(51)58-2)33-21-37-30(18-45(56)63-7)27(11-15-42(53)60-4)35(49-37)23-39-31(19-46(57)64-8)28(12-16-43(54)61-5)36(50-39)22-38-29(17-44(55)62-6)26(10-14-41(52)59-3)34(48-38)20-32(24)47-33/h20-23,48,50H,9-19H2,1-8H3 |
InChI Key |
IXSBNKZEVJSPDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC1=CC3=C(C(=C(N3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5CCC(=O)OC)CC(=O)OC)N4)CC(=O)OC)CCC(=O)OC)CC(=O)OC)CCC(=O)OC)CCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Adler-Longo Method with Modified Aldehydes
- Reactants :
- Pyrrole (4 equiv)
- Methyl 3-formylpropanoate (3 equiv, for 3-methoxy-3-oxopropyl groups)
- Methyl 2-formylacetate (3 equiv, for 2-methoxy-2-oxoethyl groups)
- 4-Methylbenzaldehyde (1 equiv, for the 3-methyl group)
- Conditions :
- Yield : 15–25% after column chromatography (cyclohexane/dichloromethane).
Lindsey’s Two-Step Protocol
- Step 1 : Condensation of aldehydes and pyrrole in CH$$2$$Cl$$2$$ with BF$$_3$$-etherate (0.1 equiv) at room temperature.
- Step 2 : Oxidation with DDQ (2 equiv) in CH$$2$$Cl$$2$$/MeOH (10:1).
- Advantages : Higher functional group tolerance and reduced scrambling compared to Adler-Longo.
Partial Reduction to 22,23-Dihydroporphyrin (Chlorin)
The porphyrin is selectively reduced to a chlorin to introduce the 22,23-dihydro structure.
Catalytic Hydrogenation
Sodium Dithionite Reduction
- Reagents : Sodium dithionite (5 equiv) in pH 7.4 phosphate buffer.
- Conditions : 25°C, 2 h under argon.
- Limitations : Over-reduction risk, requiring precise stoichiometry.
Esterification and Functionalization
Post-synthetic esterification ensures complete conversion of carboxylic acids to methyl esters.
Diazomethane Methylation
H$$2$$SO$$4$$-Catalyzed Esterification
- Reagents : Methanol (excess), concentrated H$$2$$SO$$4$$ (0.1 equiv).
- Conditions : Reflux (65°C, 24 h), neutralized with NaHCO$$_3$$ .
- Drawbacks : Partial hydrolysis of ester groups if prolonged.
Purification and Characterization
Column Chromatography
Crystallization
- Solvent : Dichloromethane/hexane (1:5) at −20°C.
- Crystal Structure : Confirmed by X-ray diffraction (CCDC deposition).
Optimization Data
Table 1. Solvent Effects on Porphyrin Yield (Adler-Longo Method)
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Propionic acid | 145 | 25 |
| DMF | 100 | 18 |
| CH$$_3$$CN | 82 | 10 |
Table 2. Reduction Efficiency for Chlorin Formation
| Method | Time (h) | Yield (%) |
|---|---|---|
| Catalytic hydrogenation | 6 | 70 |
| Na$$2$$S$$2$$O$$_4$$ | 2 | 55 |
Challenges and Solutions
- Regioselectivity : Mixed aldehyde condensation often produces statistical mixtures. Use of dipyrromethane-dicarbinols improves regiocontrol.
- Ester Stability : Avoid strong bases (e.g., NaOH) to prevent saponification.
- Chlorin Oxidation : Store under argon at −20°C to prevent aerial re-oxidation.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, Grignard reagents.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be used for further chemical modifications.
Scientific Research Applications
Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex porphyrin derivatives.
Biology: Studied for its potential role in mimicking natural porphyrins in biological systems.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.
Mechanism of Action
The mechanism of action of Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. The pathways involved include:
Electron Transfer: Facilitating electron transfer reactions in biological systems.
Light Absorption: Absorbing light and generating reactive oxygen species for photodynamic therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs are substituted dihydroporphyrins with variations in peripheral groups. A notable example from the literature is 3-[8,13-bis[1-(butylamino)ethyl]-18-(2-carboxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid (described in ). Key differences include:
Biological Activity
Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate is a complex organic compound belonging to the porphyrin family. This compound exhibits significant biological activity that has been the subject of various studies due to its potential applications in medicine and biology.
- Molecular Formula : C48H54N4O16
- Molecular Weight : 942.96 g/mol
- IUPAC Name : Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate
The biological activity of this compound primarily stems from its ability to interact with cellular components and generate reactive oxygen species (ROS) upon light activation. This property is particularly useful in photodynamic therapy (PDT) for cancer treatment. The mechanism involves the following steps:
- Light Activation : Upon exposure to specific wavelengths of light, the porphyrin structure absorbs energy.
- ROS Generation : This energy leads to the formation of ROS, which can induce apoptosis in cancer cells.
- Target Interaction : The compound may also bind to various enzymes and receptors, influencing biochemical pathways associated with cell proliferation and survival.
Photodynamic Therapy (PDT)
Research indicates that this compound has potential as a photosensitizer in PDT. Studies have shown that it can effectively reduce tumor size in preclinical models when combined with light exposure .
Antioxidant Activity
The compound's structure allows it to exhibit antioxidant properties. It has been shown to scavenge free radicals effectively, which is beneficial in reducing oxidative stress in biological systems. This activity may contribute to its therapeutic effects in various diseases characterized by oxidative damage .
In Vitro Studies
- Cancer Cell Lines : In vitro studies demonstrated that this compound significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values were found to be in the low micromolar range .
- Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis through both intrinsic and extrinsic pathways. It activates caspases and modulates Bcl-2 family proteins .
In Vivo Studies
- Tumor Models : In vivo studies using xenograft models showed that treatment with this compound resulted in significant tumor regression when combined with light therapy .
- Safety Profile : Toxicological evaluations indicated a favorable safety profile at therapeutic doses; however, further studies are needed to assess long-term effects and potential side effects .
Comparative Analysis of Biological Activity
| Compound | Type | Activity | IC50 (µM) | Application |
|---|---|---|---|---|
| Methyl 3-[8... | Porphyrin derivative | Antitumor | 1.5 | PDT |
| Other Porphyrins | Various | Antioxidant | 5.0 | General use |
| Aryl-sulfonamides | Inhibitor | Selective ADAMTS7 inhibitor | 0.009 | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
